molecular formula C29H26ClN5O4S B2615749 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689772-13-2

2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2615749
CAS No.: 689772-13-2
M. Wt: 576.07
InChI Key: GZQGLMTWGFMYTE-UHFFFAOYSA-N
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Description

2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a quinazolinone moiety, and a morpholine ring. The presence of these functional groups makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.

Scientific Research Applications

2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol reagent.

    Formation of the Quinazolinone Moiety: This can be accomplished through a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Attachment of the Morpholine Ring: This step involves the nucleophilic substitution of a halogenated precursor with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino derivatives, thiol derivatives.

Mechanism of Action

The mechanism of action of 2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanylbutanoic acid
  • 1H-benzo[d]imidazol-2-yl(phenyl)methanone

Uniqueness

2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClN5O4S/c1-38-23-6-2-19(3-7-23)16-35-28(37)24-15-22(33-10-12-39-13-11-33)5-8-25(24)32-29(35)40-18-21-14-27(36)34-17-20(30)4-9-26(34)31-21/h2-9,14-15,17H,10-13,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQGLMTWGFMYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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